1-(3-Aminopyridin-2-yl)prop-2-en-1-one
Description
Significance of Aminopyridine and α,β-Unsaturated Ketone (Enone) Scaffolds in Organic Synthesis
Aminopyridine Scaffolds:
Aminopyridines are a class of pyridine (B92270) derivatives that are considered "privileged scaffolds" in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net Their structure is prevalent in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgresearchgate.net The presence of the amino group on the pyridine ring significantly influences its electronic properties and reactivity, making these compounds valuable building blocks. sciencepublishinggroup.com
The significance of the aminopyridine scaffold stems from several key features:
Versatile Reactivity: The amino group can act as a nucleophile, while the pyridine nitrogen provides a basic site. This dual functionality allows for a wide range of chemical transformations. nih.gov
Coordination Chemistry: The pyridine nitrogen can coordinate to metal centers, making aminopyridine derivatives useful as ligands in catalysis.
Biological Activity: Aminopyridine and its derivatives exhibit a broad spectrum of biological and pharmacological effects by interacting with various enzymes and receptors. rsc.org This has led to their incorporation into numerous FDA-approved drugs. rsc.orgresearchgate.net
Synthetic Intermediates: They serve as essential starting materials for the synthesis of more complex heterocyclic systems. researchgate.netsciencepublishinggroup.com For example, they are used in the preparation of various fused-ring systems.
α,β-Unsaturated Ketone (Enone) Scaffolds:
The α,β-unsaturated ketone, or enone, is another cornerstone functional group in organic synthesis. wikipedia.org The conjugation of the alkene with the carbonyl group creates a unique electronic arrangement that dictates its reactivity. psiberg.com
Key aspects of the enone scaffold's utility include:
Electrophilicity: Enones possess two electrophilic sites: the carbonyl carbon and the β-carbon. This allows them to react with a wide variety of nucleophiles. wikipedia.orgpsiberg.com
Conjugate Addition: They are classic Michael acceptors, readily undergoing 1,4-conjugate addition reactions with nucleophiles. This is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
Cycloaddition Reactions: The electron-deficient alkene component of enones makes them excellent dienophiles in Diels-Alder reactions and partners in [2+2] cycloadditions, providing access to complex cyclic structures. wikipedia.orgwikipedia.org
Polymerization: The extended conjugation in enones makes them susceptible to polymerization, which is a significant industrial application for this class of compounds. wikipedia.org
Synthetic Versatility: The double bond and the carbonyl group can be selectively functionalized through various reactions, including hydrogenation, epoxidation, and reduction. psiberg.comorganic-chemistry.org
Overview of Structural Motifs and Synthetic Utility
The molecule 1-(3-Aminopyridin-2-yl)prop-2-en-1-one integrates the distinct reactive features of both the aminopyridine and enone scaffolds into a single, compact structure. This combination gives rise to a versatile building block with potential for complex molecule synthesis.
The primary structural motifs are:
An aminopyridine ring system , specifically a 3-aminopyridine, which positions the amino group adjacent to the point of substitution.
An acryloyl group (prop-2-en-1-one), which is an un-substituted α,β-unsaturated ketone.
The synthetic utility of this compound arises from the interplay of these motifs. The enone moiety can act as an electrophile in Michael additions or participate in cycloaddition reactions. The aminopyridine ring, with its nucleophilic amino group and basic ring nitrogen, can influence the reactivity of the enone system or serve as a handle for further functionalization. This dual functionality makes this compound a potentially valuable intermediate for the synthesis of novel heterocyclic compounds, such as pyrido[2,3-b] nih.govpsiberg.comoxazines and other fused-ring systems. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(N=C1)C(=O)C=C)N |
| InChI Key | Not readily available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h2-5H,1,9H2 |
InChI Key |
UOHGEELLOUHLLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of 1 3 Aminopyridin 2 Yl Prop 2 En 1 One and Analogues
Nucleophilic Addition Mechanisms
The propenone group in 1-(3-aminopyridin-2-yl)prop-2-en-1-one features an electrophilic β-carbon, making it susceptible to nucleophilic attack. This reactivity is characteristic of α,β-unsaturated carbonyl compounds, which primarily undergo conjugate addition, also known as Michael addition.
In this mechanism, a nucleophile attacks the carbon-carbon double bond, which is polarized by the electron-withdrawing carbonyl group. The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to yield the final addition product. The regioselectivity of the attack (1,4-addition at the β-carbon versus 1,2-addition at the carbonyl carbon) is influenced by the nature of the nucleophile; soft nucleophiles typically favor conjugate addition. Good to excellent regioselectivities favoring addition to the β-position have been observed in nucleophilic additions to related 3-substituted pyridinium (B92312) salts. nih.gov
The aminopyridine ring itself influences the reactivity of the propenone system. The nitrogen atom in the pyridine (B92270) ring and the exocyclic amino group can modulate the electron density of the conjugated system, affecting the electrophilicity of the β-carbon. A range of nucleophiles can participate in these addition reactions, leading to a variety of functionalized aminopyridine derivatives. nih.gov
| Nucleophile Type | Example | Reaction Pathway | Potential Product |
|---|---|---|---|
| Organometallics | Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | β-Alkylated aminopyridin-2-yl propanone |
| Amines | Primary/Secondary Amines (RNH₂, R₂NH) | Aza-Michael Addition | β-Amino aminopyridin-2-yl propanone |
| Thiols | Alkyl/Aryl Thiols (RSH) | Thia-Michael Addition | β-Thioether aminopyridin-2-yl propanone |
| Enolates | Malonate Esters | Michael Addition | Adduct for further cyclization |
Cyclization and Annulation Pathways
The adjacent positioning of the amino group and the 2-acyl substituent in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and intermolecular annulation reactions. These pathways are crucial for building complex molecular architectures found in many biologically active compounds.
Intramolecular cyclization can occur following an initial nucleophilic addition or by direct attack of the 3-amino group onto the propenone moiety. For example, under certain conditions, the amino group can attack the β-carbon of the double bond in an intramolecular Michael addition, leading to the formation of a new ring fused to the pyridine core. Alternatively, reactions involving external reagents can facilitate annulation, where a new ring is constructed onto the aminopyridine scaffold. nih.gov For instance, multicomponent reactions using enaminones (structurally related to the title compound) have been developed to synthesize substituted 2-aminopyridines. nih.gov The reaction of 2-aminopyridines with α-haloketones or related synthons is a common strategy for synthesizing imidazo[1,2-a]pyridines. rsc.org Similarly, 2-aminopyridines can undergo cyclization with various precursors to form fused ring systems. scilit.comgoogle.com
Annulation strategies often involve a sequence of reactions, such as addition followed by cyclization and dehydration or aromatization, to yield stable, fused aromatic systems. nih.govresearchgate.netresearchgate.net
| Reaction Type | Reactant/Condition | Mechanism | Fused Heterocyclic Product |
|---|---|---|---|
| Intramolecular Michael Addition | Base or Acid Catalysis | Nucleophilic attack of NH₂ onto the β-carbon | Dihydro-pyrido-diazepine or similar |
| Condensation/Annulation | α-Haloketones | N-alkylation followed by intramolecular cyclization | Imidazo[1,2-a]pyridine derivatives |
| [4+2] Cycloaddition | Dienophiles | Aminopyridine acts as part of a diene system | Fused quinoline-like structures |
| Tandem Annulation | 1,3-Enynes | Lewis acid-mediated 6-endo-dig cyclization | Substituted pyridopyrimidines or pyridothiazines nih.gov |
| Amide Activation Cyclization | Triflic Anhydride (Tf₂O) | Activation of a related acrylamide (B121943) followed by cyclization | Pyrido[1,2-a]pyrimidin-4-imines researchgate.net |
C-H Activation Processes in Aminopyridine Chemistry
Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of aminopyridine chemistry, the amino group or a derivative thereof can serve as an effective directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position. rsc.org
While the title compound has the C-2 position occupied, the 3-amino group can potentially direct functionalization at the C-4 position of the pyridine ring. The nitrogen atom of the pyridine ring itself can also act as a directing group, although this can sometimes hinder reactions on the pyridine ring itself by strongly coordinating to the metal catalyst. eurekaselect.com Strategies like using pyridine N-oxides have been developed to overcome this challenge. eurekaselect.com The 2-aminopyridine (B139424) moiety is a well-established directing group for functionalizing distal positions in pyridines. researchgate.netnih.gov 1-Aminopyridinium ylides have also been shown to be efficient directing groups for the functionalization of sp³ C-H bonds. acs.org
These directed C-H activation reactions can be used to introduce a variety of substituents, including aryl, alkyl, and other functional groups, onto the pyridine core.
| Metal Catalyst | Directing Group | C-H Position Targeted | Transformation |
|---|---|---|---|
| Palladium (Pd) | Aminoquinoline | β-methylene C(sp³)−H | Arylation, Acetoxylation rsc.org |
| Rhodium (Rh) | N-(2-pyridyl)amide | ortho-C(sp²)−H of arene | Hydroarylation of alkynes nih.gov |
| Cobalt (Co) | 2-Aminopyridine-N-oxide | ortho-C(sp²)−H of arene | Alkynylation/Annulation rsc.org |
| Copper (Cu) | 8-Aminoquinoline | ortho-C(sp²)−H of arene | Fluorination nih.gov |
Radical-Mediated Reaction Mechanisms
Radical reactions offer unique pathways for bond formation that are complementary to ionic mechanisms. In the chemistry of aminopyridine analogues, N-centered radicals are key reactive intermediates. These are often generated from N-aminopyridinium salts through single-electron transfer (SET) processes, frequently initiated by photoredox catalysis. nih.gov
Upon generation, the N-centered amidyl radical can undergo a variety of transformations. A common pathway involves the addition of the radical to an alkene. This generates a carbon-centered radical, which can then be further oxidized and participate in cyclization or other trapping reactions. nih.govchemrxiv.org For example, this strategy has been used in olefin carboamination to synthesize tetrahydroisoquinolines. nih.govchemrxiv.org
N-aminopyridinium salts can also act as bifunctional reagents, delivering both an aminyl radical and a pyridyl group to an alkene substrate under visible light photocatalysis. nih.gov The mechanism involves the generation of an N-centered radical, its addition to the alkene to form a β-amino radical, which then traps another molecule of the N-aminopyridinium salt to install the pyridyl group. nih.gov The propenone moiety of this compound can act as a radical acceptor, reacting with externally generated radicals in addition or cycloaddition pathways.
| Radical Precursor | Generation Method | Radical Intermediate | Subsequent Reaction |
|---|---|---|---|
| N-Benzylaminopyridinium salt | Photoredox Catalysis (Ir catalyst) | Amidyl radical | Olefin Carboamination nih.govchemrxiv.org |
| N-Aminopyridinium salt | Photoredox Catalysis (Eosin Y) | N-centered amidyl radical | Alkene Aminopyridylation nih.gov |
| Pyridine N-oxide | Silver Nitrate/Potassium Persulfate | N-oxide radical | Ortho-acylation with alkynes mdpi.com |
| Azaarene N-oxide | Photoredox Catalysis | Perfluoroalkyl radical (from Rf-I) | Addition of Rf radical to N-oxide mdpi.com |
Mechanistic Elucidation via Spectroscopic and Computational Techniques
Understanding the intricate mechanisms of the reactions involving this compound and its analogues requires a combination of experimental and theoretical methods. Spectroscopic techniques provide crucial evidence for the identity of reactants, intermediates, and products, while computational chemistry offers deep insight into reaction pathways and transition states.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of products and stable intermediates. Monitoring reactions by NMR can provide kinetic data and help identify transient species. For instance, ¹H NMR has been used to track the reaction of 4-aminopyridine (B3432731) with halogens, identifying both charge-transfer complexes and ionic species in solution. acs.org
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups and monitor their transformation during a reaction, such as the disappearance of the C=C bond stretch upon nucleophilic addition.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of products and intermediates.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations are widely used to map the potential energy surface of a reaction. rsc.orgresearchgate.net This allows for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction mechanism. researchgate.net For example, DFT calculations have been used to elucidate the favorability of different pathways in the annulation reactions of benzoamidyl radicals with alkenes.
Molecular Docking: In medicinal chemistry contexts, molecular docking and dynamics simulations are used to predict and analyze the interaction of aminopyridine derivatives with biological targets like enzymes, which can help in rationalizing structure-activity relationships. rsc.org
These combined approaches provide a comprehensive understanding of reaction mechanisms, guiding the development of new synthetic methodologies and the rational design of molecules with desired properties. nih.gov
| Technique | Application in Mechanistic Studies | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Real-time reaction monitoring, structural analysis of products. | Reaction kinetics, identification of intermediates, product structure. acs.org |
| FTIR Spectroscopy | Tracking changes in functional groups. | Confirmation of bond formation/cleavage (e.g., C=O, C=C, N-H). |
| Mass Spectrometry | Identification of reaction components. | Molecular weight confirmation of products and intermediates. |
| Density Functional Theory (DFT) | Mapping reaction pathways and calculating activation energies. | Transition state structures, reaction energy profiles, regioselectivity prediction. researchgate.netresearchgate.net |
| Cyclic Voltammetry | Studying redox-active species and electron transfer steps. | Redox potentials, confirmation of single-electron transfer (SET) mechanisms. |
Derivatization Strategies and Functionalization of 1 3 Aminopyridin 2 Yl Prop 2 En 1 One Scaffold
Synthesis of Substituted Pyridine (B92270) Derivatives
The functionalization of the pyridine core of the 1-(3-aminopyridin-2-yl)prop-2-en-1-one scaffold is a key strategy for modulating its physicochemical properties. nih.gov A common approach involves starting with a pre-functionalized pyridine ring, such as a halogenated analogue, which can then undergo various cross-coupling reactions to introduce a diverse range of substituents.
A well-established method for achieving this is through the Suzuki cross-coupling reaction. nih.govresearchgate.net This process typically begins with a halogenated precursor, for example, a 5-bromo-3-amino-2-acylpyridine. The bromine atom at the C5-position serves as a handle for palladium-catalyzed coupling with various aryl or heteroaryl boronic acids. researchgate.net This reaction facilitates the creation of a library of C5-substituted pyridine derivatives, each with unique steric and electronic properties. Following the introduction of the desired substituent, subsequent chemical steps can be employed to install the prop-2-en-1-one moiety if it is not already present. This multi-step approach allows for the systematic exploration of the chemical space around the core scaffold. nih.gov
| Precursor Scaffold | Coupling Partner (Boronic Acid) | Reaction Conditions | Resulting Derivative Core |
| 5-Bromo-3-aminopyridine-2-yl core | Pyridin-4-ylboronic acid | Pd2(dba)3, XPhos, K3PO4, n-butanol, 120 °C | 3-Amino-5-(pyridin-4-yl)pyridin-2-yl |
| 5-Bromo-3-aminopyridine-2-yl core | 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd2(dba)3, XPhos, K3PO4, n-butanol, 120 °C | 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl |
| 5-Bromo-3-aminopyridine-2-yl core | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 100 °C | 3-Amino-5-phenylpyridin-2-yl |
| 5-Bromo-3-aminopyridine-2-yl core | Thiophen-2-ylboronic acid | Pd(dppf)Cl2, KOAc, Dioxane, 80 °C | 3-Amino-5-(thiophen-2-yl)pyridin-2-yl |
Table 4.1: Examples of Suzuki Cross-Coupling Reactions for the Synthesis of C5-Substituted Pyridine Derivatives. Data is representative of synthetic strategies for related aminopyridine scaffolds. nih.govresearchgate.net
Formation of Heterocyclic Systems from the Core Structure
The juxtaposition of the amino group and the ketone functionality in the this compound scaffold makes it an ideal precursor for annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions leverage the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon to construct new rings.
The synthesis of imidazopyridines, a class of nitrogen-containing bicyclic heterocycles, can be readily achieved from 2-aminopyridine (B139424) precursors. nih.gove3s-conferences.org In the case of the this compound scaffold, the 3-amino group can react with various reagents to form a fused imidazole (B134444) ring, leading to the imidazo[1,5-a]pyridine (B1214698) ring system or a related isomer. A general and powerful method for this transformation is the reaction with α-haloketones. researchgate.netrsc.org The reaction proceeds via initial N-alkylation of the 3-amino group by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic imidazopyridine product. The specific substituents on the resulting imidazopyridine are determined by the choice of the α-haloketone.
| Aminopyridine Precursor | Reagent | Key Steps | Fused Heterocycle |
| 3-Amino-2-acylpyridine | α-Bromoacetophenone | N-alkylation, intramolecular cyclization, dehydration | 1-Aroyl-4-phenyl-imidazo[1,5-a]pyridine |
| 3-Amino-2-acylpyridine | Bromoacetaldehyde | N-alkylation, intramolecular cyclization, dehydration | 1-Aroyl-imidazo[1,5-a]pyridine |
| 3-Amino-2-acylpyridine | 3-Bromobutan-2-one | N-alkylation, intramolecular cyclization, dehydration | 1-Aroyl-3,4-dimethyl-imidazo[1,5-a]pyridine |
Table 4.2.1: General synthetic pathway for the formation of Imidazopyridine derivatives from 3-Amino-2-acylpyridine precursors. researchgate.net
Thiadiazole rings can be incorporated by derivatizing the 3-amino group. mdpi.com A common strategy involves converting the primary amine into a thiosemicarbazide (B42300) intermediate. This can be achieved by reacting the aminopyridine with thiophosgene (B130339) to form an isothiocyanate, followed by reaction with hydrazine (B178648), or through other multi-step sequences. The resulting N-(2-acylpyridin-3-yl)hydrazine-1-carbothioamide can then undergo acid-catalyzed cyclization to form a 5-substituted-2-amino-1,3,4-thiadiazole derivative. The substituent at the 5-position of the thiadiazole is derived from the acyl group of the starting material. Alternatively, cyclization of thiohydrazides with dicarboxylic acid anhydrides provides another route to 1,3,4-thiadiazole (B1197879) derivatives bearing acidic linkers. mdpi.com
| Intermediate | Cyclizing Agent | Resulting Heterocycle |
| Thiohydrazide | Glutaric anhydride | 1,3,4-Thiadiazole with butanoic acid linker |
| Thiohydrazide | Maleic anhydride | 1,3,4-Thiadiazole with acrylic acid linker |
| Thiohydrazide | Phthalic anhydride | 1,3,4-Thiadiazole with benzoic acid linker |
Table 4.2.2: Synthesis of 1,3,4-Thiadiazole Derivatives via Cyclization of Thiohydrazides. mdpi.com
The synthesis of fused quinoline-type structures, specifically naphthyridines, can be accomplished using reactions like the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone or a nitrile). In this context, the this compound scaffold acts as the o-aminoaryl ketone component. Reaction with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base or acid catalyst, leads to a cyclocondensation reaction, forming a highly substituted pyridopyridine (naphthyridine) skeleton. The formation of indole (B1671886) derivatives is less direct and typically does not proceed from this scaffold as a starting point for building the indole ring itself.
The α,β-unsaturated ketone system present in this compound is a key structural feature for the synthesis of fused pyrimidine (B1678525) rings. This moiety can act as a 1,3-dielectrophile precursor. Condensation with dinucleophilic reagents such as amidines (e.g., guanidine) or ureas can lead to the formation of a six-membered pyrimidine ring fused to the pyridine core, resulting in a pyridopyrimidine system. ekb.eg
The construction of a triazolopyrimidine ring system involves a multi-step process. researchgate.netnih.gov Typically, the 3-amino group of the pyridine is first converted into a hydrazinyl group or reacted with a reagent that builds the triazole portion. For instance, reaction with a 1,3-dicarbonyl compound can lead to a pyrimidine ring, which can then be further functionalized and cyclized to form the fused triazole ring, yielding a triazolopyridopyrimidine. nih.gov
| Reagent | Fused System Formed | Reaction Type |
| Guanidine | Pyridopyrimidine | Condensation |
| Urea/Thiourea (B124793) | Pyridopyrimidine | Condensation |
| 3-Amino-1,2,4-triazole | Triazolopyridopyrimidine | Condensation/Cyclization |
Table 4.2.4: Formation of Fused Pyrimidine and Triazolopyrimidine Systems.
Fragment-Based Derivatization for Library Synthesis
Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds by screening libraries of small molecules, or "fragments". molport.com The 3-aminopyridin-2-one scaffold, a close analogue of the title compound, has been successfully employed as a starting point for the synthesis of kinase-targeted fragment libraries. nih.govnih.gov This scaffold is considered advantageous due to its ability to form multiple hydrogen bonds, its favorable physicochemical properties, and the presence of several points for derivatization. nih.gov
A fragment library based on the this compound core can be constructed through two primary strategies:
Core Modification: As described in section 4.1, a precursor like 5-bromo-3-amino-2-methoxypyridine can be derivatized using a variety of aryl and heteroaryl boronic acids through Suzuki coupling. researchgate.net Subsequent chemical modifications can then yield a library of fragments, each with a different substitution on the pyridine ring.
Side-Chain Modification: The α,β-unsaturated ketone is susceptible to Michael addition reactions. A library of derivatives can be synthesized by reacting the core scaffold with a collection of nucleophilic fragments, such as thiols or secondary amines. This introduces diversity at the β-position of the propenone side chain.
These strategies allow for the rapid generation of a focused library of compounds, enabling the efficient exploration of the structure-activity relationship for a given biological target. nih.govnih.gov
| Derivatization Point | Reaction Type | Example Fragments to Introduce |
| C5-position of pyridine ring | Suzuki Coupling | Pyridine, Pyrazole, Phenyl, Thiophene |
| β-carbon of propenone chain | Michael Addition | Cysteine, Morpholine, Piperidine, Benzylthiol |
| 3-amino group | Amide Coupling | Benzoic acid, Acetic acid, various small carboxylic acids |
Table 4.3: Strategies for Fragment-Based Derivatization of the this compound Scaffold.
Introduction of Varied Substituents via Cross-Coupling and Condensation Reactions
The functionalization of the this compound scaffold is a key area of interest for medicinal chemists, as the introduction of diverse substituents can significantly modulate the biological activity of the core structure. While direct cross-coupling and condensation reactions on this specific molecule are not extensively documented in publicly available research, the inherent reactivity of its constituent functional groups— a primary amino group, a pyridine ring, and an α,β-unsaturated ketone—lends itself to a variety of established synthetic transformations. This section will explore plausible derivatization strategies based on well-precedented reactions on analogous structures.
A particularly relevant and powerful method for the derivatization of the propenone moiety is through a [3+2] cycloaddition reaction. This approach allows for the construction of a new heterocyclic ring, thereby introducing significant structural complexity and providing a scaffold for further functionalization.
Detailed Research Findings: [3+2] Annulation–Aromatization with N-Aminopyridines
Recent research has demonstrated a TEMPO-mediated [3+2] annulation–aromatization protocol for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and various α,β-unsaturated compounds. acs.orgbohrium.comnih.gov This methodology is directly applicable to the this compound scaffold, where the propenone unit can act as the dipolarophile.
The reaction proceeds via a one-pot stepwise process, offering high regioselectivity and good to excellent yields. bohrium.com Mechanistic studies suggest that TEMPO serves a dual role as both a Lewis acid, activating the α,β-unsaturated compound, and as an oxidant in the final aromatization step. acs.orgnih.gov The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like toluene. doi.org
The versatility of this reaction is highlighted by the wide range of α,β-unsaturated compounds that can be employed, including various enones. The table below showcases a selection of α,β-unsaturated compounds and their corresponding pyrazolo[1,5-a]pyridine (B1195680) products, illustrating the potential for generating a diverse library of derivatives from the this compound core.
Table 1: Examples of TEMPO-Mediated [3+2] Annulation–Aromatization with Various α,β-Unsaturated Compounds
| α,β-Unsaturated Compound | N-Aminopyridine Reactant | Product | Yield (%) |
|---|---|---|---|
| Acrylonitrile | 1-Amino-3-bromo-5-methoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate | 6-Bromo-8-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carbonitrile | 93 |
| Acrylonitrile | 1-Amino-3-benzyloxy-5-phenylpyridin-1-ium 2,4,6-trimethylbenzenesulfonate | 6-(Benzyloxy)-8-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile | 76 |
| Acrylonitrile | 1-Amino-3-methoxy-5-(4-methoxyphenyl)pyridin-1-ium 2,4,6-trimethylbenzenesulfonate | 8-Methoxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile | 87 |
| Dibenzylideneacetone | 1-Amino-3-bromo-5-methoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate | (E)-2-((E)-3-oxo-1,3-diphenylprop-1-en-1-yl)-6-bromo-8-methoxypyrazolo[1,5-a]pyridine | 87 |
| Flavonoid | 1-Amino-3-bromo-5-methoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate | 2-(2-Hydroxyphenyl)-6-bromo-8-methoxypyrazolo[1,5-a]pyridine | 77 |
The regioselectivity of the [3+2] cycloaddition is a critical aspect of this synthetic strategy. Studies on non-polar [3+2] cycloaddition reactions within the framework of Molecular Electron Density Theory (MEDT) indicate that the regioselectivity is controlled by the asynchronicity in the formation of the new single bonds. mdpi.compreprints.org Specifically, the least electronegative atom of the three-atom component (the N-aminopyridinium ylide in this case) dictates the regiochemical outcome. mdpi.com This predictable regioselectivity is a significant advantage for the targeted synthesis of specific isomers.
Spectroscopic Characterization and Structural Elucidation of 1 3 Aminopyridin 2 Yl Prop 2 En 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
No published ¹H NMR data specifically for 1-(3-Aminopyridin-2-yl)prop-2-en-1-one could be found.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
No published ¹³C NMR data specifically for this compound could be found.
Variable Temperature Nuclear Magnetic Resonance (VT NMR) for Dynamic Processes
There are no available VT NMR studies for this compound to analyze potential dynamic processes such as rotational barriers or tautomerism.
Infrared (IR) and Raman Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectral data detailing the characteristic vibrational frequencies for this compound are not available in the reviewed literature.
Fourier Transform Raman (FT-R) Spectroscopy
No FT-Raman spectra for this compound have been found in public databases or scientific articles.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the analysis of aminopyridine derivatives, electron impact (EI) mass spectrometry often reveals characteristic fragmentation patterns that provide significant structural information.
For heterocyclic systems, the molecular ion peak (M+) is typically prominent. The fragmentation of related nitrogen-containing heterocyclic compounds, such as 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, shows the molecular ion peak as a high-intensity signal (e.g., m/z 277, 82% relative intensity for a phenyl derivative) researchgate.net. The fragmentation pathways for this compound would be expected to involve initial cleavages adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions or the loss of the propenone side chain. The pyridine (B92270) ring itself is relatively stable, and fragments containing it would be abundant. For instance, in the mass spectra of related phthalazine-dione derivatives, fragmentation often involves the loss of small, stable molecules or radicals from the side chains, while the core heterocyclic structure remains intact, giving rise to characteristic daughter ions raco.cat.
Table 1: Representative Mass Spectrometry Data for Related Aminopyridine Derivatives
| Compound | Molecular Ion (M+) [m/z] | Relative Intensity (%) | Key Fragments [m/z] | Reference |
|---|---|---|---|---|
| 4-Amino-2-phenyl-6-(propylamino)pyridine-3,5-dicarbonitrile | 277 | 82 | Not specified | researchgate.net |
| 4-Amino-2-phenyl-6-(diethylamino)pyridine-3,5-dicarbonitrile | 291 | 100 | Not specified | researchgate.net |
This table is illustrative and based on data from structurally related compounds to predict the behavior of this compound.
High-resolution mass spectrometry (HRMS) coupled with a soft ionization technique like electrospray ionization (ESI) is essential for the unambiguous confirmation of elemental compositions of synthetic intermediates and final products. It provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical value, allowing for the confident determination of molecular formulas.
In the synthesis of complex heterocyclic systems, such as pyridazin-3-one derivatives from arylhydrazonopropanals, HRMS is used to confirm the structures of key intermediates. For example, the elemental composition of 6-Benzoyl-2-(4-methoxyphenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one was confirmed by HRMS, which showed a measured m/z of 427.1162, corresponding to the calculated value for its molecular formula, C24H17N3O5 mdpi.com. Similarly, the study of isomeric oxazolidin-2-one derivatives using ESI-MS and tandem MS/MS allows for differentiation and detailed structural analysis based on their distinct fragmentation pathways under collision-induced dissociation (CID) conditions researchgate.net. For intermediates in the synthesis of this compound, such as the precursor ketone 1-(3-aminopyridin-2-yl)ethanone, ESI-HRMS would be employed to confirm its elemental composition (C7H8N2O) before proceeding with the condensation reaction.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The propenone moiety, an α,β-unsaturated ketone system, is a strong chromophore. Chalcones and related compounds typically exhibit two main absorption bands in their UV-Vis spectra. nih.gov
Band I , appearing at a longer wavelength (typically 340–390 nm), is an intense band resulting from the π → π* electronic transition involving the entire conjugated system, including the benzoyl group and the cinnamoyl system. nih.gov
Band II , at a shorter wavelength (typically 220–270 nm), is attributed to the π → π* transition associated with the benzoyl portion of the molecule. nih.gov
The position and intensity of these bands are sensitive to the substitution pattern on both the pyridine ring and the phenyl ring of the propenone moiety. Electron-donating groups, such as the amino group on the pyridine ring, are expected to cause a bathochromic (red) shift in the λmax of Band I due to the extension of the conjugated system and stabilization of the excited state. researchgate.net The solvent polarity can also influence the absorption maxima.
Table 2: UV-Vis Absorption Maxima for Representative Chalcone (B49325) Derivatives in Dimethylformamide (DMF)
| Compound | Substituent on Ring A | Substituent on Ring B | λmax (Band II) [nm] | λmax (Band I) [nm] | Reference |
|---|---|---|---|---|---|
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 4-OCH3 | H | 280 | 347 | biointerfaceresearch.com |
| (E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | 4-OCH3 | 4-CH3 | 286 | 348 | biointerfaceresearch.com |
| (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-OCH3 | 4-F | 275 | 358 | biointerfaceresearch.com |
| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-OCH3 | 4-Cl | 260 | 360 | biointerfaceresearch.com |
| (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-OCH3 | 4-Br | 290 | 363 | biointerfaceresearch.com |
This table presents data for analogous chalcone structures to illustrate the typical absorption ranges and substituent effects relevant to this compound.
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
For derivatives of this compound, XRD analysis would confirm the E-configuration of the propenone double bond, which is the thermodynamically more stable isomer. The analysis would also reveal the planarity of the α,β-unsaturated ketone system and the dihedral angles between the pyridine ring and the plane of the propenone moiety. In related structures, such as piperonal (B3395001) chalcone derivatives incorporating a pyrazolo[3,4-b]pyridine moiety, the crystal system is often triclinic with a P-1 space group. rsc.org Analysis of 2,6-bis(imino)pyridine derivatives has shown that the dihedral angles between the central pyridine ring and attached phenyl rings can vary significantly, influencing the molecular packing. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, as well as π-π stacking between the aromatic rings, would be identified, providing insight into the supramolecular assembly of the crystal. researchgate.net
Table 3: Illustrative Crystallographic Data for Related Heterocyclic and Chalcone-like Compounds
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
|---|---|---|---|---|
| Piperonal chalcone pyrazolo[3,4-b]pyridine derivative | Triclinic | P-1 | Not specified | rsc.org |
| 2,6-bis[1-(4-chlorophenylimino)ethyl]pyridine | Monoclinic | P21/c | Pyridine/Phenyl A: 77.64, Pyridine/Phenyl B: 86.18 | researchgate.net |
This table provides examples of crystallographic data from similar molecular scaffolds to indicate the expected structural parameters for this compound.
Computational Chemistry and Theoretical Studies of 1 3 Aminopyridin 2 Yl Prop 2 En 1 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. nih.gov Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including pyridine (B92270) derivatives. nih.govniscpr.res.inresearchgate.net DFT calculations are founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. arxiv.org Functionals like B3LYP are commonly used in combination with basis sets such as 6-31G or 6-311++G(d,p) to model the properties of heterocyclic compounds. niscpr.res.inresearchgate.net
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. researchgate.netnih.govrug.nl This process provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. mdpi.com For 1-(3-Aminopyridin-2-yl)prop-2-en-1-one, optimization would reveal the planarity of the prop-2-en-1-one bridge and the relative orientation of the aminopyridine ring. nih.gov The electronic structure is characterized by the distribution of electrons within the molecule, which dictates its chemical behavior. niscpr.res.in Analysis of the optimized geometry provides insights into conjugation effects between the pyridine ring and the enone substituent.
Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.235 |
| C=C (enone) | 1.345 | |
| C-N (amino) | 1.370 | |
| C-C (ring-enone) | 1.485 | |
| Bond Angles (°) | O=C-C | 121.5 |
| C-C=C | 122.0 | |
| C-N-H | 119.5 | |
| Dihedral Angle (°) | N(amino)-C-C-C(carbonyl) | 5.5 |
Note: The data in this table is hypothetical and representative of typical values for similar molecular structures calculated using DFT methods.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ripublication.comscirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. irjweb.comnih.gov Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. scirp.orgirjweb.com For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the electron-accepting enone moiety.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.98 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.13 |
| Chemical Hardness (η) | 2.065 |
| Chemical Softness (S) | 0.484 |
| Electronegativity (χ) | 3.915 |
Note: The data in this table is hypothetical, illustrating typical quantum chemical parameters derived from FMO analysis.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule. researchgate.net They illustrate regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show significant negative potential around the carbonyl oxygen and the pyridine nitrogen atom, identifying them as key sites for interactions with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the amino group would exhibit positive potential.
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules. acs.orgwikipedia.org Based on the electron density and its reduced gradient, NCI plots can reveal hydrogen bonds, van der Waals interactions, and steric clashes that govern molecular conformation and crystal packing. wikipedia.orgyoutube.com The resulting visualization displays isosurfaces colored according to the strength and nature of the interaction. wikipedia.org For this compound, NCI analysis could elucidate intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, as well as intermolecular π-π stacking interactions involving the pyridine rings in a condensed phase. mdpi.comnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into a set of localized orbitals. researchgate.net This method quantifies intramolecular charge transfer, delocalization, and hyperconjugative interactions. researchgate.net By examining the second-order perturbation energies (E(2)), NBO analysis can identify significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. In the context of this compound, NBO analysis would likely highlight charge delocalization from the lone pairs of the amino nitrogen and pyridine nitrogen into the π* orbitals of the conjugated enone system. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. wikipedia.orgrsc.org It is a widely used method for calculating electronic absorption spectra (e.g., UV-Vis spectra) by determining the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.nettuni.fiaps.org The calculated absorption wavelengths (λmax) can be compared with experimental data to validate the computational approach and assign specific electronic transitions, such as n→π* or π→π*. nih.govrsc.org For this compound, TD-DFT calculations could predict the key absorption bands arising from electronic transitions within the conjugated π-system, providing insight into its photophysical properties. researchgate.net
Table 3: Representative TD-DFT Calculated Electronic Transitions
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 3.45 | 359 | 0.45 | HOMO → LUMO (π→π) |
| 4.21 | 294 | 0.28 | HOMO-1 → LUMO (π→π) |
| 4.88 | 254 | 0.15 | HOMO → LUMO+1 (π→π*) |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for predicting UV-Vis absorption spectra.
Mechanistic Insights from Computational Modeling
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving this compound. Through the application of quantum mechanical methods, it is possible to map out potential energy surfaces, identify key intermediates, and characterize the transition states that govern reaction pathways.
Transition State Characterization and Energy Barrier Calculations
The characterization of transition states is a cornerstone of mechanistic computational chemistry. For a molecule like this compound, which possesses a reactive α,β-unsaturated ketone moiety, understanding the transition states of reactions such as Michael additions is crucial. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing these first-order saddle points on the potential energy surface.
Frequency calculations are performed to verify the nature of the stationary points; a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy barrier of the reaction.
Table 1: Hypothetical Energy Barriers for a Michael Addition Reaction
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | PCM (Water) | 15.2 |
| M06-2X | def2-TZVP | SMD (DMSO) | 14.5 |
| ωB97X-D | cc-pVTZ | IEFPCM (Methanol) | 14.8 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact reaction of this compound were not found in the searched literature.
Reaction Coordinate Analysis
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to map the reaction pathway from the transition state down to the reactants and products. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the course of the reaction, confirming that the identified transition state indeed connects the desired reactants and products. The reaction coordinate itself represents the minimum energy path on the potential energy surface.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its complexes over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological macromolecule.
In the context of drug design, MD simulations are particularly useful for studying the binding stability of a ligand to its protein target. For instance, if this compound were to be investigated as a kinase inhibitor, MD simulations could be employed to assess the stability of its binding to the kinase's active site. rsc.org Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time can indicate the stability of the complex.
Table 2: Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Force Field | AMBER |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
This table provides typical parameters for an MD simulation and is for illustrative purposes only.
Prediction of Molecular Reactivity
Computational methods are extensively used to predict the reactivity of molecules. For this compound, understanding its reactivity is key to predicting its chemical behavior and potential biological activity.
One approach is to use quantum chemical descriptors derived from DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon and the β-carbon of the enone system are expected to be electrophilic sites.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity. rsc.org While no specific QSAR studies were found for this compound, this approach could be applied to a series of its derivatives to predict their potency as, for example, enzyme inhibitors.
Table 3: Calculated Quantum Chemical Descriptors (Hypothetical)
| Descriptor | Value (in atomic units, unless specified) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.08 |
| HOMO-LUMO Gap | 0.17 |
| Dipole Moment | 3.5 D |
This table contains hypothetical data calculated at a theoretical level to illustrate the types of descriptors used to predict molecular reactivity.
Biological Target Identification and Mechanistic Elucidation of 1 3 Aminopyridin 2 Yl Prop 2 En 1 One Derivatives
Methodologies for Target Identification
A variety of methodologies can be employed to identify the cellular targets of 1-(3-Aminopyridin-2-yl)prop-2-en-1-one and its derivatives. These approaches range from broad, unbiased screening to more focused, hypothesis-driven investigations.
Biochemical screening is a foundational method for identifying the molecular targets of a compound by testing its activity against a panel of purified proteins, often enzymes. For compounds with a 3-aminopyridin-2-one core, this approach has been particularly fruitful in identifying them as kinase inhibitors.
Fragment-based screening of a library of 3-aminopyridin-2-one derivatives against a panel of 26 kinases led to the identification of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases. mdpi.com The initial screening was performed at a single concentration to identify initial hits, which were then followed up with dose-response studies to determine their potency. This target-centric approach allows for the rapid identification of direct interactions between a compound and a purified protein.
Table 1: Example of Kinase Inhibition by 3-Aminopyridin-2-one Derivatives
| Compound | Target Kinase | Inhibition at 100 µM |
|---|---|---|
| 3-aminopyridin-2-one | Aurora A | 58% |
| 3-aminopyridin-2-one | AKT2 | 77% |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | Potent Inhibition |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora Kinase Family | Potent Inhibition |
Cell-based assays are essential for understanding the biological activity of a compound in a more physiologically relevant context. These assays can reveal a compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways. For covalent inhibitors like this compound derivatives, a drug washout experiment within a cell-based assay can help confirm a covalent mechanism of action. youtube.com
Phenotypic screening, a type of cell-based assay, can identify compounds that produce a desired biological effect without prior knowledge of the target. bohrium.com Once a hit is identified, target deconvolution strategies are then employed to identify the molecular target responsible for the observed phenotype. nih.govnih.gov For example, if a derivative of this compound were to show anti-proliferative effects in a cancer cell line, subsequent target identification efforts would be focused on proteins involved in cell cycle regulation or apoptosis.
Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets. drugtargetreview.com This often involves the use of chemical probes, which are modified versions of the compound of interest that allow for the capture and identification of binding partners.
For covalent inhibitors, a common strategy is to synthesize a probe containing a reporter tag (e.g., biotin) and a "clickable" handle (e.g., an alkyne or azide). nih.gov Cells are treated with the probe, which covalently binds to its targets. The tagged proteins are then enriched and identified using mass spectrometry. nih.gov Photoaffinity probes, which contain a photoreactive group, are another valuable tool. rsc.org Upon UV irradiation, these probes form a covalent bond with nearby proteins, allowing for the capture of both covalent and non-covalent interactors.
Genetic approaches can provide strong evidence for a drug's mechanism of action by linking a compound's activity to a specific gene or pathway. nih.gov Techniques such as CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound. nih.gov If knocking out a specific gene results in resistance to a this compound derivative, it strongly suggests that the protein encoded by that gene is the direct target or a critical component of the targeted pathway.
Furthermore, analyzing mutations that confer resistance to a drug can help to validate the target and map the binding site. nih.gov For instance, if cells treated with a covalent inhibitor develop resistance, sequencing the suspected target protein may reveal mutations in the binding pocket that prevent the covalent bond from forming.
Computational methods play an increasingly important role in predicting potential protein targets for small molecules, thereby guiding experimental validation. nih.govscienceopen.com These approaches can be broadly categorized as ligand-based or structure-based.
Ligand-based methods, such as similarity searching and quantitative structure-activity relationship (QSAR) modeling, compare the compound of interest to molecules with known biological targets. nih.govnih.gov Structure-based methods, including molecular docking, simulate the binding of the compound to the three-dimensional structures of potential protein targets. nih.govmdpi.com For covalent inhibitors, specialized docking protocols that can model the formation of a covalent bond are employed to predict likely targets and binding poses. These computational predictions can then be used to prioritize proteins for experimental testing in biochemical or cell-based assays.
Elucidation of Binding Modes and Structure-Activity Relationships
Once a biological target has been identified, elucidating the binding mode and understanding the structure-activity relationships (SAR) are crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
For 3-aminopyridin-2-one derivatives that have been identified as kinase inhibitors, X-ray crystallography has been instrumental in revealing their binding modes. mdpi.com These studies have shown that the 3-aminopyridin-2-one scaffold can form key hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors. mdpi.com
The SAR for this class of compounds has been explored by modifying various positions on the 3-aminopyridin-2-one core. For example, in the context of Interleukin-2 inducible T-cell kinase (Itk) inhibitors, functionalization of the 3-amino group was found to rapidly enhance inhibitory activity, while the introduction of a substituted heteroaromatic ring at the 5-position of the pyridone was key to achieving selectivity over other kinases. nih.gov
For a covalent inhibitor like this compound, the binding mode would involve the initial non-covalent recognition of the 3-aminopyridin-2-one core within the protein's binding pocket, followed by the covalent reaction between the prop-2-en-1-one moiety and a nucleophilic residue (e.g., cysteine) on the target protein. researchgate.netchimia.ch The SAR would therefore involve modifications to both the core scaffold to optimize non-covalent interactions and the electrophilic "warhead" to tune its reactivity and ensure specific targeting of the desired amino acid residue. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Insights for 3-Aminopyridin-2-one Derivatives as Kinase Inhibitors
| Modification Position | Effect on Activity/Selectivity | Target Kinase Example |
|---|---|---|
| 3-Amino Group | Functionalization enhances inhibitory activity | Itk |
| 5-Position of Pyridone Ring | Introduction of substituted heteroaromatic rings improves selectivity | Itk |
| Core Scaffold | Forms key hydrogen bonds with the kinase hinge region | MPS1, Aurora Kinases |
X-ray Crystallography for Ligand-Protein Complexes
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of the interactions between a ligand and its protein target. nih.govnih.gov This method is instrumental in structure-based drug design, as it precisely reveals the binding orientation, conformational changes, and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand affinity and specificity. nih.govacs.org
In the study of 3-aminopyridin-2-one derivatives, X-ray crystallography has been successfully employed to elucidate the binding modes of fragments and their analogues within the active sites of target kinases. nih.gov Specifically, the crystal structures of complexes involving inhibitors like 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one with Monopolar Spindle 1 (MPS1) and Aurora kinases have been determined. nih.govresearchgate.net These structural studies have identified crucial interactions with a conserved lysine (B10760008) residue and highlighted potential regions within the kinase that could be targeted to enhance the activity and selectivity of subsequent inhibitor designs. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. imist.ma This method is widely used in drug discovery to screen virtual libraries of compounds, understand structure-activity relationships (SAR), and rationalize experimental biological data. imist.maresearchgate.net
For derivatives of 3-aminopyridin-2-one, molecular docking studies have been instrumental in predicting their binding affinities and interaction patterns with enzymes such as α-glucosidase and various protein kinases. researchgate.netnih.govmdpi.com These computational analyses have shown a strong correlation with in vitro bioanalytical data. mdpi.com For instance, docking studies of 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2-ones revealed that the presence of butanoic acid or benzoic acid linkers increased the binding affinity with target proteins, which was consistent with their enhanced α-glucosidase inhibitory activity. nih.govmdpi.com Similarly, docking analyses of thiourea (B124793) derivatives helped to explain their antithrombotic potential by showing an increased affinity for the target protein. researchgate.net These theoretical studies provide valuable insights that guide the synthesis of more potent and selective inhibitors. rsc.org
Enzymatic Activity Modulation Studies (e.g., Kinase Inhibition, α-Glucosidase Inhibition)
Derivatives based on the 3-aminopyridin-2-one scaffold have demonstrated significant modulatory effects on the enzymatic activity of key therapeutic targets, particularly protein kinases involved in cell division and α-glucosidase, an enzyme related to diabetes management. nih.govmdpi.com
Screening of a 3-aminopyridin-2-one-based fragment library against a panel of 26 protein kinases led to the identification of potent inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy. nih.govresearchgate.net The parent fragment, 3-aminopyridin-2-one, showed modest activity, but its derivatives displayed significantly enhanced inhibitory potential. nih.gov
| Compound | Target Kinase | Inhibition at 100 µM |
|---|---|---|
| 3-aminopyridin-2-one (Parent Fragment) | Aurora A | 58% |
| 3-aminopyridin-2-one (Parent Fragment) | AKT2 | 77% |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | Identified as ligand efficient inhibitor |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora Kinase Family | Identified as ligand efficient inhibitor |
Furthermore, several thiourea and 1,3,4-thiadiazole derivatives of 3-aminopyridin-2-one have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Many of these compounds exhibited potent inhibitory activity, with some surpassing the efficacy of the standard drug, acarbose. mdpi.comresearchgate.net The structure-activity relationship studies indicated that specific substitutions, such as phenylthiourea (B91264) and benzoic acid linkers, were crucial for high inhibitory potential. nih.govnih.gov
| Compound Derivative Type | Specific Compound Name | α-Glucosidase IC₅₀ (mM) | Reference Drug (Acarbose) IC₅₀ (mM) |
|---|---|---|---|
| Phenylthiourea Derivative | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 | 11.96 |
| Phenylthiourea Derivative | 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 | 11.96 |
| 1,3,4-Thiadiazole Derivative | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3.66 | 13.88 |
| 1,3,4-Thiadiazole Derivative | 1,3,4-thiadiazole with butanoic acid linker (Compound 7b) | 6.70 | 13.88 |
| 1,3,4-Thiadiazole Derivative | 1,3,4-thiadiazole with butanoic acid linker (Compound 7c) | 8.42 | 13.88 |
Investigation of Cellular Pathways and Processes
The enzymatic inhibition data for 3-aminopyridin-2-one derivatives provides strong evidence of their potential to modulate critical cellular pathways. The inhibition of Aurora kinases and MPS1, which are intimately involved in mitosis, suggests that these compounds can interfere with cell cycle progression and proliferation. nih.govresearchgate.net These kinases play key roles in ensuring proper chromosome segregation during cell division, and their deregulation is a hallmark of many cancers. Therefore, inhibitors based on the 3-aminopyridin-2-one scaffold represent a promising avenue for developing anticancer therapeutics that function by disrupting the mitotic process in cancer cells. nih.gov
Catalytic Applications and Ligand Design Using Aminopyridine Enone Scaffolds
Design and Synthesis of Aminopyridine-Based Ligands
The synthesis of aminopyridine-based ligands is a field of significant interest, with numerous methods developed to access a variety of substituted structures. These strategies often serve as the foundation for producing more complex scaffolds like aminopyridine-enones. One prominent approach involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step from simple precursors. For instance, 2-amino-3-cyanopyridine (B104079) derivatives can be efficiently synthesized through a one-pot reaction of enaminones, malononitrile (B47326), and primary amines under solvent-free conditions. mdpi.com This method is valued for its high atom economy, minimal waste, and operational simplicity. mdpi.com
The proposed mechanism for such an MCR begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the primary amine to the resulting intermediate. Subsequent intramolecular cyclization and aromatization yield the final 2-aminopyridine (B139424) product. mdpi.com
Alternative synthetic routes to 2-aminopyridine derivatives include:
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig amination provides a powerful method for coupling amines with 2-halopyridines, facilitated by a palladium catalyst and a suitable phosphine ligand. researchgate.net
Nucleophilic Substitution: Activation of the pyridine (B92270) ring, for instance by forming N-alkyl pyridinium (B92312) salts from pyridine N-oxides, can facilitate nucleophilic substitution at the C2 position. researchgate.netwikipedia.org
Precursor Modification: Starting with materials like 2-mercaptopyridine, alkylation followed by reaction with amines can yield the desired 2-aminopyridine core structure. researchgate.net
These fundamental synthetic strategies provide the toolkit for creating ligands derived from 1-(3-Aminopyridin-2-yl)prop-2-en-1-one, where the enone moiety can be introduced before or after the formation of the core aminopyridine ring.
Coordination Chemistry of Aminopyridine-Enone Derived Ligands with Transition Metals
The coordination chemistry of aminopyridine-based ligands is rich and varied, dictated by the steric and electronic properties of the ligand and the identity of the transition metal. Aminopyridinato ligands, the deprotonated form of aminopyridines, are particularly versatile. They can coordinate to a metal center in several ways, ranging from a simple amido bond (with no pyridine coordination) to a bidentate chelating mode involving both the amido nitrogen and the pyridine nitrogen. acs.org This flexibility allows for the stabilization of various coordination geometries and oxidation states in early transition metals like titanium and zirconium. acs.org
When incorporated into an aminopyridine-enone scaffold, the ligand presents multiple potential binding sites: the pyridine nitrogen, the amino group, and the enone's carbonyl oxygen. The specific coordination mode will depend on the metal and reaction conditions. For instance, Schiff base ligands derived from the condensation of 2-aminopyridine with aldehydes or ketones act as chelating ligands, coordinating through both nitrogen and oxygen atoms to form stable complexes with metals like Mn(II), Fe(II), Co(II), and Cd(II). nih.gov Iron(II) complexes with related α-iminopyridine ligands have been shown to form both mononuclear and dinuclear structures, depending on the steric bulk of the substituents on the ligand. rsc.org This structural diversity is crucial for tuning the catalytic activity of the metal center.
Homogeneous Catalysis
Complexes derived from aminopyridine-enone scaffolds are promising candidates for a variety of homogeneous catalytic reactions. The ligand's structure can influence the catalyst's activity, selectivity, and stability.
The aminopyridine moiety is a key component in catalysts and reagents for carbon-carbon bond formation. The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). nih.govrsc.org The enone portion of the this compound scaffold makes it a classic Michael acceptor.
Furthermore, the aminopyridine framework itself can be a precursor to more complex heterocyclic catalysts. For example, a one-pot, three-component tandem reaction of 2-aminopyridines, acetophenones, and arylaldehydes can synthesize 3-aroylimidazo[1,2-a]pyridines. This process is believed to proceed through a sequence of crossed aldol condensation, Michael addition, and a subsequent copper-catalyzed oxidative cyclization, demonstrating the utility of the aminopyridine unit in facilitating key C-C bond-forming steps.
Hydrogen transfer reactions are a vital class of redox processes in organic synthesis. Transition metal complexes featuring aminopyridine-derived ligands have shown significant promise in this area. The ligand framework plays a critical role in stabilizing the metal center and modulating its reactivity. For instance, iridium(I) complexes bearing N-heterocyclic olefin (NHO) ligands have demonstrated excellent activity in the transfer hydrogenation of ketones, aldehydes, and imines using isopropanol as the hydrogen source. The mechanism involves the coordination of isopropoxide and the hemilabile behavior of the NHO ligand, which helps to lower the energetic barriers of the catalytic cycle.
Similarly, diiron complexes with bridging aminocarbyne ligands have been screened as catalysts for the transfer hydrogenation of cyclohexanone. The electronic properties of the co-ligands, such as cyanide, were found to have a significant impact on the catalytic performance, highlighting the importance of fine-tuning the ligand sphere. These examples underscore the potential for complexes of this compound to act as catalysts in hydrogen transfer reactions, where the aminopyridine unit would anchor the metal and the enone could be modified to tune electronic properties.
The development of catalysts for oxidation reactions and the utilization of carbon dioxide are critical goals in green chemistry. Aminopyridine-based ligands have been successfully employed in both domains.
In oxidation catalysis, iron(II) complexes with α-iminopyridine ligands have been used to catalyze the oxidation of secondary alcohols and activated methylene (B1212753) groups to ketones, using environmentally benign oxidants like H₂O₂ and t-BuOOH. Copper catalysts have also been shown to be highly effective for the aerobic oxidative dehydrogenation of primary amines to nitriles, a reaction where 4-aminopyridine (B3432731) serves as a particularly efficient ligand to accelerate the reaction and stabilize the catalyst.
For CO₂ utilization, nickel complexes supported by tetradentate aminopyridine ligands are highly active and selective catalysts for the cycloaddition of CO₂ to epoxides, producing valuable cyclic carbonates under mild conditions. This reaction can achieve high yields even at atmospheric CO₂ pressure. In the field of electrochemical CO₂ reduction, cobalt complexes with aminopyridine macrocyclic ligands are competent catalysts for converting CO₂ to carbon monoxide. acs.org Studies have shown that modifying the electronic properties of the pyridine rings with electron-donating groups can enhance the catalytic activity. acs.org
Table 1: Catalytic Performance of L1-NiBr₂ in CO₂ Cycloaddition with Styrene Oxide
| Catalyst Loading (mol%) | CO₂ Pressure | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 5 | 1 MPa | 90 | 98 | 100 |
| 0.5 | 1 atm | 90 | 92 | 99 |
Data sourced from a study on nickel catalysts with tetradentate aminopyridine ligands.
The amine functionality present in aminopyridine ligands introduces both opportunities and challenges in olefin metathesis and polymerization catalysis. Amines are known to potentially degrade common ruthenium-based metathesis catalysts, particularly those used for the metathesis of terminal olefins. Primary alkylamines can quench polymerization by forming adducts and promoting nucleophilic abstraction of the propagating alkylidene.
However, careful catalyst and ligand design can overcome these challenges. For instance, Hoveyda-Grubbs type catalysts modified with chelating selenoether or thioether groups show enhanced stability and tolerance to protic solvents, which can be beneficial when working with functionalized monomers. Furthermore, the development of anionic catalysts, such as those bearing a sulfonate tag on a cyclic (alkyl)(amino) carbene (CAAC) ligand, has led to improved water-solubility and robustness, enabling productive metathesis of unprotected biomolecules with minimal side reactions like C=C bond isomerization.
Beyond metathesis, aminopyridine ligands are effective in other polymerization reactions. Iron(II) complexes bearing both iminopyridine and aminopyridine ligands have been successfully employed as catalysts for the Atom Transfer Radical Polymerization (ATRP) of monomers like styrene and methyl methacrylate. rsc.org Studies have shown that the aminopyridine complexes can be more efficient ATRP catalysts for styrene polymerization than their iminopyridine counterparts. rsc.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-3-cyanopyridine |
| Malononitrile |
| 2-halopyridine |
| Pyridine N-oxide |
| 2-mercaptopyridine |
| Copper(II) |
| Cadmium(II) |
| Isothiocyanate |
| Manganese(II) |
| Iron(II) |
| Cobalt(II) |
| Titanium |
| Zirconium |
| Acetophenone |
| 3-aroylimidazo[1,2-a]pyridine |
| Iridium(I) |
| Isopropanol |
| Cyclohexanone |
| Styrene oxide |
| Carbon dioxide |
| Nickel(II) |
| Cobalt |
| Carbon monoxide |
| Hydrogen peroxide |
| tert-Butyl hydroperoxide (t-BuOOH) |
| 4-aminopyridine |
| Styrene |
Asymmetric Catalysis with Chiral Aminopyridine Ligands
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, employing chiral catalysts to stereoselectively produce one enantiomer of a product over the other, has emerged as a powerful and efficient strategy. Within this field, the design and application of chiral ligands are of paramount importance, as they are often the primary source of stereochemical control. Aminopyridine-enone scaffolds, such as that found in this compound, offer a versatile platform for the development of novel chiral ligands. The inherent Lewis basicity and coordinating ability of the pyridine nitrogen, coupled with the potential for modification at the amino and enone functionalities, allow for the creation of a diverse range of ligands capable of participating in various asymmetric transformations. chim.it
The unique electronic and steric properties of the pyridine ring can present challenges in catalytic systems, sometimes leading to catalyst deactivation. chim.it However, careful ligand design can overcome these obstacles and harness the aminopyridine core's beneficial properties for effective asymmetric induction. Chiral aminopyridine ligands have been successfully employed in a variety of metal-catalyzed reactions, demonstrating their potential to generate products with high enantioselectivity.
A notable example of the successful application of chiral aminopyridine ligands is in the copper(II)-catalyzed asymmetric Henry reaction. A C1-symmetric chiral aminopyridine ligand, synthesized from camphor and picolylamine, has been shown to be highly effective in this carbon-carbon bond-forming reaction. nih.govresearchgate.net This reaction, which involves the addition of a nitroalkane to an aldehyde, is a valuable method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates.
The use of this chiral aminopyridine ligand in the presence of a copper(II) acetate hydrate (B1144303) catalyst and a base such as diisopropylethylamine (DIPEA) has afforded the desired products in high yields and with excellent enantioselectivities, reaching up to 98% ee (enantiomeric excess). nih.govresearchgate.net The reaction demonstrates broad substrate scope, accommodating a variety of aromatic, heteroaromatic, aliphatic, and unsaturated aldehydes with nitromethane and other nitroalkanes. nih.govresearchgate.net The key to the high stereoselectivity is believed to be the formation of a well-defined chiral copper complex that effectively shields one face of the aldehyde, directing the incoming nucleophile to the opposite face.
The detailed findings from this research are summarized in the table below, showcasing the versatility and efficiency of this chiral aminopyridine-copper catalytic system.
| Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | Nitromethane | 95 | 96 |
| 4-Nitrobenzaldehyde | Nitromethane | 99 | 95 |
| 2-Naphthaldehyde | Nitromethane | 92 | 98 |
| 3-Thiophenecarboxaldehyde | Nitromethane | 90 | 94 |
| Cyclohexanecarboxaldehyde | Nitromethane | 85 | 92 |
| Cinnamaldehyde | Nitromethane | 88 | 90 |
Beyond this specific example, the broader class of chiral dialkylaminopyridines has been extensively reviewed as effective catalysts in a range of asymmetric syntheses. nih.govacs.org These ligands can function as nucleophilic catalysts or as ligands for transition metals, participating in reactions such as acylations, cyclizations, and rearrangements. The development of "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) represents another significant advancement in this area. scispace.com These molecules, where chirality arises from the non-planar arrangement of substituents on the pyridine ring, have proven to be effective in enantioselective nucleophilic catalysis. scispace.com
Furthermore, dual catalytic systems that combine a chiral 4-aminopyridine with a transition metal have been explored, opening up new avenues for asymmetric transformations. researchgate.net These systems can enable novel cascade reactions, where two or more transformations occur in a single pot, leading to the efficient construction of complex chiral molecules.
The design of chiral ligands based on aminopyridine-enone scaffolds like this compound holds considerable promise for the future of asymmetric catalysis. The enone moiety provides a handle for introducing various chiral auxiliaries or for creating bidentate or polydentate ligands through further functionalization. This could lead to catalysts with enhanced reactivity and selectivity for a wider array of chemical transformations. The continued exploration of these scaffolds will undoubtedly contribute to the expanding toolbox of synthetic chemists for the stereoselective synthesis of valuable chiral compounds.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The advancement of synthetic organic chemistry is pivotal for the exploration of novel chemical entities. For 1-(3-Aminopyridin-2-yl)prop-2-en-1-one, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.
Current synthetic strategies, while effective, may be enhanced by the application of modern catalytic systems and one-pot multicomponent reactions. rsc.org For instance, the use of transition-metal catalysis could offer new pathways for the construction of the aminopyridine core or the introduction of the acryloyl moiety with high atom economy. rsc.org Furthermore, exploring green chemistry principles, such as the use of alternative solvents and energy sources like microwave or flow chemistry, could lead to more sustainable and cost-effective production methods.
A recent study reported a novel and efficient multicomponent one-pot technique for preparing 2-amino-3-cyanopyridine (B104079) derivatives, which could be adapted for the synthesis of related aminopyridine structures. rsc.org The development of cascade reactions, where multiple bond-forming events occur in a single operation, represents another promising direction. researchgate.net Such strategies not only simplify the synthetic process but also minimize waste and purification steps.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel catalysts and reaction conditions. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified workup. rsc.org | Design of new convergent synthetic strategies. rsc.org |
| Green Chemistry Approaches | Environmentally friendly, sustainable, and cost-effective. | Utilization of renewable resources and energy-efficient methods. |
| Cascade Reactions | High atom and step economy, rapid assembly of complex molecules. researchgate.net | Design of novel cascade sequences for aminopyridine synthesis. researchgate.net |
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is crucial for its future development. Advanced analytical and computational techniques can provide unprecedented insights into the intricate details of these processes.
Future mechanistic studies could employ techniques such as in-situ spectroscopy (e.g., NMR, IR) to monitor reaction progress and identify transient intermediates. rsc.org Isotope labeling experiments can be instrumental in elucidating bond-forming and bond-breaking steps. acs.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play an increasingly important role in mapping reaction pathways, determining transition state energies, and predicting the influence of substituents on reactivity. acs.org These computational models, when validated by experimental data, can guide the optimization of reaction conditions and the design of more efficient synthetic routes. Understanding the mechanism of action at a molecular level is also critical for its biological applications. Detailed kinetic studies and structural biology approaches (e.g., X-ray crystallography, cryo-electron microscopy) can reveal how this compound and its derivatives interact with their biological targets.
Rational Design of Derivatives with Tuned Properties
The aminopyridine scaffold offers a versatile platform for the rational design of derivatives with tailored biological and physicochemical properties. nih.gov Future research will focus on modifying the core structure of this compound to enhance its potency, selectivity, and pharmacokinetic profile for specific therapeutic targets.
Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort, guiding the systematic modification of different parts of the molecule. nih.gov For example, substitution on the pyridine (B92270) ring or the phenyl group can modulate the electronic properties and steric interactions of the compound, influencing its binding affinity to target proteins. The acrylamide (B121943) moiety, a Michael acceptor, is often crucial for covalent interactions with biological targets, and modifications to this group could fine-tune its reactivity.
The design of novel derivatives will also be informed by the principles of medicinal chemistry, such as isosteric and bioisosteric replacements, to improve drug-like properties. mdpi.com For instance, incorporating different heterocyclic rings or functional groups could enhance solubility, metabolic stability, and cell permeability. The ultimate goal is to generate a library of derivatives with a wide range of properties, allowing for the selection of optimal candidates for specific therapeutic applications. nih.govpensoft.net
| Design Strategy | Objective | Example Application |
| Structure-Activity Relationship (SAR) | To identify key structural features for biological activity. nih.gov | Systematic modification of substituents to improve potency. |
| Isosteric/Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties. mdpi.com | Replacing a functional group to enhance metabolic stability. |
| Scaffold Hopping | To explore new chemical space and identify novel core structures. mdpi.com | Replacing the aminopyridine core with a different heterocycle. |
| Fragment-Based Drug Design | To build potent ligands from smaller, weakly binding fragments. | Combining fragments that bind to adjacent sites on a target protein. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govsemanticscholar.orgresearchgate.net These powerful computational tools can accelerate the design of new compounds and the prediction of their biological activities, significantly reducing the time and cost of research. nih.gov
In the context of this compound, AI and ML algorithms can be trained on existing datasets of related compounds to build predictive models for various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net These models can then be used to virtually screen large libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
